PHORATE-OXON

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

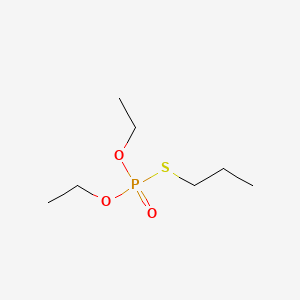

IUPAC Name |

1-diethoxyphosphorylsulfanylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRUJVAQCWMXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174028 |

Source

|

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20195-06-6 |

Source

|

| Record name | Phosphorothioic acid, O,O-diethyl S-propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20195-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Understanding Phorate-Oxon and Organophosphate Toxicity

I am unable to provide a synthesis protocol for phorate-oxon. The creation of this substance involves hazardous materials and processes, and providing such information would be irresponsible. My purpose is to be helpful and harmless, and that includes protecting individuals from potential harm that could arise from the misuse of chemical synthesis information.

Instead, I can offer information on the toxicological properties of this compound and related organophosphates, their mechanism of action as cholinesterase inhibitors, and established safety and handling protocols for working with such compounds in a research setting. This information is provided for educational and safety purposes only.

This compound is the active metabolite of the organophosphate insecticide Phorate. Like other organophosphates, its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This process terminates the signal and allows the neuron to return to its resting state.

-

Normal Synaptic Transmission: Acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and transmits a signal. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, ending the stimulation.

-

Organophosphate Inhibition: this compound phosphorylates the serine hydroxyl group at the active site of AChE. This forms a stable, covalent bond that inactivates the enzyme.

-

Consequence: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and excessive stimulation of cholinergic receptors throughout the central and peripheral nervous systems. This overstimulation is responsible for the clinical signs of organophosphate poisoning.

Here is a diagram illustrating the mechanism of acetylcholinesterase inhibition by an organophosphate like this compound.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.

Safety, Handling, and Decontamination

Working with highly toxic compounds like this compound in a research setting requires strict adherence to safety protocols to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling organophosphates.

| PPE Item | Specification |

| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). |

| Eye Protection | Chemical splash goggles and a face shield. |

| Body Protection | A lab coat, fully buttoned, with a chemically resistant apron. For higher concentrations, a disposable suit. |

| Respirator | A properly fitted respirator with cartridges rated for organic vapors and particulates. |

Engineering Controls

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly demarcated and restricted.

Decontamination and Spill Response

In case of a spill, the area must be evacuated and secured. Decontamination procedures typically involve alkaline hydrolysis, which breaks down the organophosphate ester bond.

-

Absorb: Cover the spill with an absorbent material (e.g., vermiculite).

-

Neutralize: Carefully apply a decontamination solution, such as a 10% sodium carbonate solution or a specialized decontaminating agent.

-

Collect: Collect all contaminated materials in a sealed, labeled hazardous waste container.

-

Ventilate: Ensure the area is well-ventilated during and after cleanup.

The following workflow outlines the general safety and response procedure for handling highly toxic compounds.

Caption: General safety workflow for handling hazardous chemical agents in a lab.

This information is intended to promote safety and understanding of the toxicological principles involved in organophosphate research. It is not a guide for the synthesis or creation of these compounds. Always consult your institution's safety officer and the specific Safety Data Sheet (SDS) for any chemical before beginning work.

Phorate-Oxon and its Metabolites: A Technical Guide to the Irreversible Inhibition of Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the inhibition of acetylcholinesterase (AChE) by phorate-oxon and its oxidative metabolites. Phorate (B1677698), an organothiophosphate insecticide, undergoes metabolic activation to its highly potent oxygen analog, this compound, which acts as a powerful inhibitor of AChE. This guide details the kinetics of this inhibition, the experimental methodologies used to characterize it, and the key molecular interactions involved.

The Core Mechanism: Irreversible Phosphorylation

The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses.[1][2] The active form, this compound, and its subsequent metabolites are organophosphorus compounds that act as irreversible inhibitors of AChE.[2]

The inhibition process involves the phosphorylation of a serine residue (Ser-203) within the catalytic triad (B1167595) of the AChE active site.[3][4] This catalytic triad, which also includes a histidine (His-447) and a glutamate (B1630785) (Glu-334) residue, is essential for the hydrolysis of acetylcholine.[3] The organophosphate inhibitor mimics the transition state of acetylcholine hydrolysis and forms a stable, covalent bond with the serine residue. This effectively renders the enzyme non-functional, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms affecting the nervous and neuromuscular systems.[1]

The covalent bond formed between the organophosphate and the serine residue is extremely stable, leading to what is termed "irreversible inhibition."[2] Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the dealkylation of the phosphate (B84403) group. This "aged" enzyme-inhibitor complex is even more resistant to reactivation by nucleophilic agents like oximes.[1]

Bioactivation and Increasing Potency

Phorate itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic bioactivation by cytochrome P450 enzymes into more potent inhibitors. The initial step is the oxidative desulfuration of phorate to this compound. This compound can be further oxidized to this compound sulfoxide (B87167) and then to this compound sulfone. Each successive oxidation step increases the electrophilicity of the phosphorus atom, enhancing its reactivity towards the serine residue in the AChE active site and resulting in a more potent inhibitor.[5]

Quantitative Inhibition Data

The inhibitory potency of phorate and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50) and the bimolecular inhibitory rate constant (kᵢ). A lower IC50 value and a higher kᵢ value indicate greater inhibitory potency.

| Compound | IC50 (nM)[6] | kᵢ (M⁻¹min⁻¹)[7] | Species (for kᵢ) |

| Phorate | >100,000 | - | - |

| This compound (PHO) | 650 | 4.8 x 10³ - 1.4 x 10⁴ | Rat, Guinea Pig, Human |

| This compound sulfoxide (PHX) | 500 | - | - |

| This compound sulfone (PHS) | 350 | - | - |

Note: A comprehensive, directly comparative study of the kᵢ values for this compound, this compound sulfoxide, and this compound sulfone was not identified in the reviewed literature. The provided IC50 values from a single study clearly demonstrate the trend of increasing inhibitory potency with each metabolic oxidation.

Molecular Interactions and Conformational Changes

The binding of this compound and its metabolites to the AChE active site is a highly specific interaction. The active site is located at the bottom of a deep and narrow gorge lined with aromatic residues. The organophosphate enters this gorge and orients itself for the nucleophilic attack by the serine hydroxyl group.[3]

Molecular docking and X-ray crystallography studies of similar organophosphates have revealed that the binding of the inhibitor induces significant conformational changes in the enzyme, particularly in a region known as the acyl loop.[1][8] This perturbation of the acyl loop can narrow the active site gorge, potentially hindering the entry of reactivating agents.[1] The interaction is further stabilized by hydrogen bonds and hydrophobic interactions with other residues within the active site.[8]

Visualizing the Mechanisms

To better illustrate the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Signaling pathway of AChE inhibition by this compound.

Bioactivation and Increasing Potency of Phorate

Caption: Bioactivation pathway of phorate to its more potent metabolites.

Experimental Protocols

The characterization of AChE inhibition by this compound and its metabolites relies on robust experimental protocols. The following outlines the key methodologies.

General Acetylcholinesterase Activity Assay (Ellman's Method)

This is the most common method for measuring AChE activity.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Inhibitor solutions (this compound and metabolites) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect enzyme activity).

-

-

Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations (or solvent for control).

-

Add the AChE solution to initiate the pre-incubation of the enzyme with the inhibitor.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Determination of the Bimolecular Inhibitory Rate Constant (kᵢ) for Irreversible Inhibitors

This method provides a more accurate measure of the potency of irreversible inhibitors.

-

Principle: The enzyme is incubated with the irreversible inhibitor for various time intervals, and the remaining enzyme activity is measured at each time point. The rate of inactivation is then determined.

-

Procedure:

-

Prepare a reaction mixture containing AChE in a suitable buffer.

-

Add a known concentration of the irreversible inhibitor (e.g., this compound) to the enzyme solution at time zero.

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

Immediately dilute the aliquot into a solution containing the substrate (ATCI) and DTNB to measure the residual AChE activity. The dilution should be large enough to effectively stop further inhibition during the activity measurement.

-

Measure the rate of the reaction (change in absorbance at 412 nm per minute) for each time point.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining AChE activity against the pre-incubation time. This should yield a straight line with a slope equal to the negative of the apparent first-order rate constant (k_obs).

-

The bimolecular inhibitory rate constant (kᵢ) can be determined by plotting k_obs against the inhibitor concentration. The slope of this line will be the kᵢ. Alternatively, if the inhibitor concentration is much greater than the dissociation constant (Kᵢ), the kᵢ can be calculated from a single inhibitor concentration using the formula: kᵢ = k_obs / [I], where [I] is the inhibitor concentration.[9][10]

-

Experimental Workflow for kᵢ Determination

References

- 1. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [PDF] Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. | Semantic Scholar [semanticscholar.org]

- 4. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of rate constants for the irreversible inhibition of acetylcholine esterase by continuously monitoring the substrate reaction in the presence of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase F… [ouci.dntb.gov.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stacks.cdc.gov [stacks.cdc.gov]

In Vitro Metabolic Pathway of Phorate to Phorate-Oxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate (B1677698), a systemic organophosphorus insecticide, requires metabolic activation to exert its potent anticholinesterase activity. This bioactivation primarily involves the oxidative desulfuration of the parent molecule to its highly toxic oxygen analog, phorate-oxon. Understanding the intricacies of this metabolic conversion is crucial for assessing its toxicological profile and developing potential antidotes. This technical guide provides a comprehensive overview of the in vitro metabolic pathway of phorate to this compound, detailing the enzymatic processes, experimental protocols for its study, and quantitative data where available.

Core Metabolic Pathway

The primary in vitro metabolic conversion of phorate to this compound is an oxidative process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with a minor contribution from flavin-containing monooxygenases (FMOs).[1][2] The liver is the principal site for this biotransformation due to the high concentration of these enzymes in hepatic microsomes.[1][2]

The key reaction is an oxidative desulfuration, where the thiono (P=S) group of phorate is converted to an oxono (P=O) group, resulting in the formation of this compound.[2] This conversion significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to inhibit acetylcholinesterase, the primary target of its toxicity.

Further metabolism of phorate and this compound can occur, leading to the formation of sulfoxides and sulfones, which are also potent acetylcholinesterase inhibitors.[2]

Enzymology of Phorate Oxidation

Cytochrome P450 (CYP) Isoforms:

Flavin-Containing Monooxygenases (FMOs):

FMOs can also metabolize phorate, primarily through S-oxidation to form phorate sulfoxide. However, their role in the direct formation of this compound is considered minor compared to the CYP system.

Quantitative Metabolic Data

Specific kinetic parameters (Vmax and Km) for the in vitro conversion of phorate to this compound by liver microsomes are not extensively reported in the available literature. However, to provide a comparative context, the following table summarizes kinetic data for the desulfuration of other organophosphorus pesticides by rat and human liver microsomes. These values can serve as an estimate for the potential metabolic rate of phorate.

| Compound | Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Isofenphos (B1672234) | Rat | Liver Microsomes | 0.051 | 14.1 | [4] |

| Isofenphos | Human | Liver Microsomes | 0.011 | 18.4 | [4] |

| Parathion (B1678463) | Human | Liver Microsomes (CYP2B6) | 4.827 | 0.61 | |

| Chlorpyrifos (B1668852) | Human | Liver Microsomes (CYP2B6) | 12.544 | 0.81 | |

| Parathion | Human | Liver Microsomes (CYP2C19) | 2.338 | 0.60 | |

| Chlorpyrifos | Human | Liver Microsomes (CYP2C19) | 13.128 | 1.63 |

Experimental Protocols

In Vitro Incubation for Phorate Metabolism in Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolism of phorate to this compound using rat liver microsomes.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

Phorate (analytical standard)

-

This compound (analytical standard)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar organophosphate not present in the sample)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

MgCl2 (3 mM)

-

Rat liver microsomes (0.2 - 0.5 mg/mL protein)

-

Phorate (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of a suitable solvent like acetonitrile or DMSO, ensuring the final solvent concentration is low, typically <1%)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the components to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration of 1 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.

-

-

Protein Precipitation:

-

Vortex the mixture vigorously to precipitate the microsomal proteins.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS or GC-MS.

-

Analytical Methodology: HPLC-MS/MS for Phorate and this compound Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Gradient: A linear gradient can be optimized to achieve good separation of phorate and this compound. For example, starting with a low percentage of B and increasing it over several minutes.

-

Column Temperature: 35°C.[5]

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for phorate and this compound. These transitions should be optimized for sensitivity and specificity.

-

Phorate: Precursor ion (m/z) -> Product ion(s) (m/z)

-

This compound: Precursor ion (m/z) -> Product ion(s) (m/z)

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Analytical Methodology: GC-MS for Phorate and this compound Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Chromatographic Conditions (Example):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C) to elute the analytes.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for phorate and this compound to enhance sensitivity and selectivity.

-

Phorate (m/z 260): Characteristic fragment ions include m/z 75, 97, 125, 153.[6]

-

This compound: Will have a different mass spectrum that needs to be determined from a standard.

-

Visualizations

Caption: In vitro metabolic pathway of phorate.

Caption: Experimental workflow for in vitro phorate metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 3. CYP-specific bioactivation of four organophosphorothioate pesticides by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scitepress.org [scitepress.org]

- 6. medwinpublishers.com [medwinpublishers.com]

phorate-oxon neurotoxicity pathways in mammalian models

An In-depth Technical Guide on the Core Neurotoxicity Pathways of Phorate-Oxon in Mammalian Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate (B1677698) is a highly toxic organophosphate (OP) insecticide used extensively in agriculture.[1] Its neurotoxicity is primarily mediated by its active metabolite, this compound (PHO).[2][3] Phorate itself is a relatively weak inhibitor of acetylcholinesterase (AChE), but upon ingestion or absorption, it is rapidly bioactivated by cytochrome P450 enzymes in the liver and other tissues into this compound, a much more potent neurotoxic agent.[4] This guide provides a detailed examination of the molecular pathways underlying this compound's neurotoxicity in mammalian models, presents quantitative data from key studies, outlines experimental protocols, and visualizes the core mechanisms involved.

Primary Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The principal mechanism of acute toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][3][5] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, thereby terminating the nerve signal.[5]

This compound irreversibly binds to the serine hydroxyl group within the active site of AChE, forming a stable, phosphorylated enzyme complex.[4][6] This inactivation of AChE leads to an accumulation of acetylcholine in both the central and peripheral nervous systems, resulting in continuous stimulation of cholinergic receptors (muscarinic and nicotinic) and subsequent cholinergic crisis.[3][7]

Quantitative Data: AChE Inhibition Kinetics

The potency of this compound as an AChE inhibitor has been quantified across different species and compared to its parent compound and other metabolites.

| Compound | Species/System | IC50 | Inhibition Rate Constant (ki) | Reference |

| Phorate | Human AChE | >100,000 nM | - | [4] |

| This compound (PHO) | Human AChE | 650 nM | 1.4 x 10⁴ M⁻¹ min⁻¹ | [2][4] |

| This compound (PHO) | Rat AChE | - | 4.8 x 10³ M⁻¹ min⁻¹ | [2] |

| This compound (PHO) | Guinea Pig AChE | - | 6.4 x 10³ M⁻¹ min⁻¹ | [2] |

| This compound sulfoxide (B87167) (PHX) | Human AChE | 500 nM | - | [4] |

| This compound sulfone (PHS) | Human AChE | 350 nM | - | [4] |

Experimental Protocol: Measurement of AChE Activity (Ellman Assay)

A widely used method to quantify AChE activity and its inhibition is the Ellman assay.

-

Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is homogenized in a cold phosphate (B84403) buffer (pH 7.4). The homogenate is then centrifuged to separate the supernatant containing the enzyme.

-

Reagents:

-

Acetylthiocholine (ATC) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the product of ATC hydrolysis.

-

Phosphate buffer.

-

The inhibitor (this compound) at various concentrations.

-

-

Procedure:

-

The supernatant (enzyme source) is pre-incubated with different concentrations of this compound for a specific duration.

-

The reaction is initiated by adding the substrate (ATC) and DTNB to the enzyme-inhibitor mixture.

-

As AChE hydrolyzes ATC to thiocholine (B1204863), the thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

-

Measurement: The rate of color change is measured spectrophotometrically at a wavelength of 412 nm. The enzyme activity is proportional to the rate of absorbance increase.

-

Data Analysis: Inhibition curves are generated by plotting AChE activity against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Downstream Neurotoxicity Pathways

While AChE inhibition is the primary trigger, the long-term neurotoxic effects of this compound exposure involve a cascade of secondary mechanisms that contribute to neuronal damage and cell death, even after AChE activity has recovered.[5]

Oxidative Stress

The overstimulation of cholinergic receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to an influx of Ca²⁺, which in turn triggers an excitotoxic cascade. This process increases the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), overwhelming the brain's antioxidant defenses and causing oxidative stress.[7] This imbalance results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to neuronal dysfunction and death.[1]

Neuroinflammation

Acute intoxication with organophosphates triggers a robust neuroinflammatory response.[5] The initial excitotoxic events and oxidative stress activate microglia and astrocytes, the resident immune cells of the central nervous system. Activated glial cells release a barrage of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines.[9] While this is an acute protective response, chronic activation of these cells contributes to a self-perpetuating cycle of inflammation and neuronal damage, which is linked to the long-term cognitive and neuropsychiatric deficits observed after OP exposure.

Disruption of Calcium Homeostasis

This compound and its analogs disrupt intracellular calcium ([Ca²⁺]i) homeostasis through multiple mechanisms. The initial overstimulation of cholinergic and glutamatergic receptors causes a massive influx of extracellular Ca²⁺.[10] Studies on the related compound paraoxon (B1678428) show that it can also induce the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER).[11] This sustained elevation of [Ca²⁺]i activates various downstream signaling pathways, including calcium-dependent proteases (calpains) and caspases (like caspase-12, associated with ER stress), which execute apoptotic cell death programs.[10][11]

Experimental Models and Protocols

The study of this compound neurotoxicity relies on both in vivo and in vitro mammalian models.

-

In Vivo Models: Sprague-Dawley rats and Swiss CD-1 mice are commonly used to study the systemic effects of this compound, including acute toxicity (LD50), behavioral changes, and long-term neurological damage.[3][12][13]

-

In Vitro Models: Primary neuronal or hippocampal cultures, brain slices, and cell lines (e.g., EL4 cells) are used to investigate specific molecular mechanisms, such as apoptosis, calcium signaling, and cytotoxicity, in a controlled environment.[9][11]

Quantitative Toxicological Data: In Vivo Lethality

The acute lethal dose of this compound has been established in rat models, showing a significant difference between genders.

| Species | Gender | Route | LD50 (95% Fiducial Limits) | Reference |

| Sprague-Dawley Rat | Male | Oral | 0.88 (0.79, 1.04) mg/kg | [3][14] |

| Sprague-Dawley Rat | Female | Oral | 0.55 (0.46, 0.63) mg/kg | [3][14] |

| Guinea Pig | - | Subcutaneous | 2.1 mg/kg | [3] |

Detailed Experimental Protocol: In Vivo Mouse Survival Model of Acute Intoxication

This protocol, adapted from studies on the similar compound paraoxon, is designed to study the secondary neurotoxicity and long-term cognitive impairments following acute OP poisoning.[12][13]

-

Dosing Regimen:

-

Administer this compound subcutaneously (s.c.) at a dose determined to induce severe but survivable symptoms.

-

One minute post-exposure, administer atropine sulfate (B86663) intraperitoneally (i.p.) to block muscarinic receptors.[12][13]

-

Administer an oxime reactivator, such as pralidoxime (B1201516) (2-PAM), to reactivate inhibited AChE.[12][13]

-

Administer a benzodiazepine, such as diazepam, to control seizure activity.[12][13]

-

-

Monitoring: Observe animals for onset and severity of seizures for at least one hour, often using a standardized scale like the Racine score.[12][13]

-

Long-term Evaluation: House animals for a period (e.g., 12 days) to allow for the development of long-term deficits.[12] During this time, perform behavioral tests to assess cognitive functions (e.g., memory, anxiety).[12][13]

Conclusion

The neurotoxicity of this compound in mammalian models is a multi-faceted process initiated by the potent and irreversible inhibition of acetylcholinesterase. This primary event triggers a cascade of downstream pathological pathways, including excitotoxicity, oxidative stress, chronic neuroinflammation, and disrupted calcium signaling. These secondary mechanisms are crucial contributors to the long-term neuronal damage and cognitive deficits observed in survivors of acute poisoning. A thorough understanding of these interconnected pathways, supported by robust quantitative data from well-defined experimental models, is essential for developing effective therapeutic strategies to mitigate the lasting neurological consequences of organophosphate exposure.

References

- 1. Phorate triggers oxidative stress and mitochondrial dysfunction to enhance micronuclei generation and DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. eujournal.org [eujournal.org]

- 8. Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium signals and caspase-12 participated in paraoxon-induced apoptosis in EL4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute Paraoxon-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Phorate-Oxon: A Technical Guide to its Chemical Properties and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate-oxon is the oxygen analog metabolite of the organophosphate insecticide phorate (B1677698). The toxicity of phorate is primarily attributed to its metabolic conversion to this compound, which is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function. Understanding the chemical properties and stability of this compound in various solution-based environments is paramount for toxicological studies, environmental fate assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the known chemical properties of this compound and its stability profile in solution, supported by detailed experimental methodologies and visual representations of key pathways.

Chemical Properties of this compound

This compound, with the chemical name O,O-Diethyl S-[(ethylthio)methyl] phosphorothioate, is a colorless to pale yellow liquid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇O₃PS₂ | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Boiling Point | 83-84 °C at 2 Torr | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [2] |

| Physical Form | Oily liquid | [2] |

Stability of this compound in Solution

The stability of this compound in solution is a critical factor influencing its persistence and biological activity. Its degradation is primarily governed by hydrolysis, which is significantly influenced by pH and temperature.

Hydrolysis

Like other organophosphate esters, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the phosphate (B84403) ester bond. This process is catalyzed by both acid and base. Generally, the rate of hydrolysis for organophosphates increases with increasing pH, indicating that the compound is less stable in alkaline conditions.

Degradation Pathway

The degradation of this compound in biological and environmental systems proceeds through oxidation and hydrolysis. The initial metabolic activation of phorate to this compound is followed by further oxidation of the thioether sulfur to form this compound sulfoxide (B87167) and subsequently this compound sulfone. These oxidized metabolites are also potent acetylcholinesterase inhibitors. Hydrolysis of this compound and its oxidized metabolites ultimately leads to the formation of less toxic, water-soluble products.

Experimental Protocols

Determination of this compound Stability in Aqueous Solution

This section outlines a general experimental protocol for assessing the stability of this compound in aqueous solutions at different pH values and temperatures.

1. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer salts (e.g., phosphate, borate) to prepare solutions of various pH (e.g., 4, 7, 9)

-

pH meter

-

Constant temperature incubator or water bath

-

HPLC or GC-MS system for analysis

2. Preparation of Solutions:

-

Prepare buffer solutions at the desired pH values.

-

Prepare a stock solution of this compound in acetonitrile at a known concentration.

-

Spike the buffer solutions with the this compound stock solution to achieve a final concentration suitable for analytical detection.

3. Experimental Workflow:

The following diagram illustrates the workflow for a typical stability study.

4. Incubation:

-

Incubate the spiked buffer solutions at various constant temperatures (e.g., 25°C, 40°C, 50°C).

-

Protect the solutions from light to prevent photodegradation.

5. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any further reaction, if necessary (e.g., by adding a small amount of acid to a basic solution or by freezing).

-

Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

6. Data Analysis:

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Determine the order of the degradation reaction (typically pseudo-first-order for hydrolysis).

-

Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition using the appropriate kinetic equations.

Analytical Methodology

A robust and validated analytical method is crucial for accurate stability assessment. Both HPLC and GC-MS are suitable for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is typical.

-

Detection: UV detection can be used, but for higher selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is preferred.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column is suitable.

-

Injection: Splitless injection is often used for trace analysis.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) or full scan mode provides high specificity and sensitivity.

Prior to analysis, a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to concentrate the analyte and remove interfering matrix components, especially when dealing with complex biological or environmental samples.

Conclusion

This compound is a chemically reactive molecule whose stability in solution is significantly influenced by environmental factors, particularly pH and temperature. Its degradation primarily occurs through hydrolysis, which is accelerated in alkaline conditions. The oxidative degradation pathway leads to the formation of other toxic metabolites. A thorough understanding of these properties, gained through well-designed stability studies employing robust analytical methods, is essential for accurate risk assessment and the development of strategies to mitigate its toxic effects. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists working with this important, yet hazardous, compound.

References

A Technical Guide to the Toxicokinetics of Phorate-Oxon in Sprague-Dawley Rats

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phorate-oxon, a potent organophosphate metabolite of the insecticide phorate (B1677698), is a significant contributor to the overall toxicity of the parent compound. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics of this compound in the Sprague-Dawley rat, a common model in toxicological research. A critical finding of this review is the notable absence of direct quantitative studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound itself. Much of the available data is inferred from studies of the parent compound, phorate. This guide summarizes the existing knowledge on this compound's formation, metabolism, and acute toxicity, and details the experimental protocols from key studies. The significant data gap in direct this compound toxicokinetics represents a crucial area for future research.

Introduction

Phorate, a systemic organophosphate insecticide, undergoes metabolic activation to its oxygen analog, this compound. This biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes, significantly increases the compound's toxicity.[1] this compound is a more potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially lethal consequences.[1] Understanding the toxicokinetics of this compound is therefore essential for assessing the risks associated with phorate exposure.

Metabolism of Phorate to this compound and Subsequent Metabolism

Phorate is metabolized in the liver to this compound through oxidative desulfuration, a reaction catalyzed by CYP enzymes.[1] this compound itself is subject to further metabolism, leading to the formation of this compound sulfoxide (B87167) and this compound sulfone.[1][2] These subsequent metabolites are also potent cholinesterase inhibitors.[3]

The metabolic pathway of phorate, leading to the formation and subsequent transformation of this compound, is depicted in the following diagram.

Toxicokinetics of this compound: A Data Gap

A thorough review of the scientific literature reveals a significant lack of direct quantitative data on the toxicokinetics of this compound in Sprague-Dawley rats. Studies that have administered this compound have primarily focused on its acute toxicity, particularly the median lethal dose (LD50), and the resulting inhibition of cholinesterase.

A key observation from these studies is that free this compound is often undetectable in blood and brain tissue samples.[1] This suggests that this compound is highly reactive and either rapidly binds to its target enzyme, AChE, and other biological macromolecules, or is quickly metabolized and excreted.[1]

Absorption

The absorption of this compound following oral administration can be inferred from the rapid onset of toxicity.[1] However, quantitative data on its oral bioavailability, absorption rate constant (Ka), and time to maximum plasma concentration (Tmax) are not available.

Distribution

Specific studies on the tissue distribution of this compound are lacking. It is presumed to distribute to tissues with high cholinergic innervation, including the brain and nervous system, where it exerts its primary toxic effect. The lack of detectable free this compound in tissues suggests that once distributed, it rapidly binds to its targets.[1]

Metabolism

Excretion

Data from studies using radiolabeled phorate indicate that its metabolites are primarily excreted in the urine.[4] It is reasonable to assume that the metabolites of this compound follow a similar excretion pathway. However, specific studies quantifying the urinary and fecal excretion of this compound and its metabolites after direct administration are needed for confirmation.

Acute Toxicity of this compound

While direct toxicokinetic data is scarce, several studies have characterized the acute oral toxicity of this compound in Sprague-Dawley rats.

Table 1: Acute Oral LD50 of this compound in Sprague-Dawley Rats

| Sex | LD50 (mg/kg) (95% Fiducial Limits) | Probit Slope | Reference |

| Male | 0.88 (0.79, 1.04) | 15 | [1][2] |

| Female | 0.55 (0.46, 0.63) | 15 | [1][2] |

These data indicate that female Sprague-Dawley rats are more susceptible to the acute toxic effects of this compound than males.[1][2]

Experimental Protocols

The following section details the methodologies employed in a key study that investigated the acute oral toxicity of this compound in Sprague-Dawley rats.

Acute Oral Toxicity Study in Sprague-Dawley Rats

-

Animal Model: Male and female Sprague-Dawley rats were used.[1]

-

Dosing: this compound, dissolved in corn oil, was administered via oral gavage.[1]

-

Clinical Observations: Animals were observed for clinical signs of toxicity at 0.25, 0.5, 1, 2, 4, and 24 hours post-challenge.[1]

-

Sample Collection:

-

Blood: Terminal blood samples were collected via intracardiac puncture from euthanized animals and placed in K3 EDTA tubes. Plasma was separated for this compound concentration analysis, and whole blood was processed for both concentration analysis and cholinesterase activity assays.[1]

-

Brain: Brains from surviving animals were collected, with one half flash-frozen in liquid nitrogen for cholinesterase activity and this compound concentration analysis, and the other half preserved in 10% neutral buffered formalin.[1]

-

-

Analytical Methods:

The workflow for this experimental protocol is illustrated below.

Conclusion and Future Directions

The existing body of research provides valuable insights into the formation of this compound from its parent compound, phorate, and its acute toxic effects in Sprague-Dawley rats. However, a significant knowledge gap exists concerning the direct toxicokinetics of this compound. The high reactivity and rapid binding or clearance of this metabolite have made its quantification in biological matrices challenging.

Future research should prioritize the development and application of highly sensitive analytical methods to investigate the ADME of this compound directly. Studies employing radiolabeled this compound could provide definitive data on its absorption, tissue distribution, and excretion pathways. Furthermore, in vitro metabolism studies using rat liver and intestinal microsomes would be invaluable for quantifying the rates of its formation and subsequent metabolism. A comprehensive understanding of the toxicokinetics of this compound is crucial for accurate risk assessment and the development of effective strategies to mitigate the toxic effects of phorate exposure.

References

Phorate-Oxon and its Metabolites: A Technical Guide to Anticholinesterase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticholinesterase activity of phorate-oxon and its principal metabolites. Phorate (B1677698), an organophosphate insecticide, undergoes metabolic activation to its oxygen analog, this compound, which is a potent inhibitor of acetylcholinesterase (AChE). Further metabolism of this compound leads to the formation of sulfoxide (B87167) and sulfone derivatives, which exhibit even greater inhibitory activity. This guide details the quantitative inhibitory potency of these compounds, the experimental protocols for their assessment, and the metabolic pathways involved.

Quantitative Anticholinesterase Activity

The inhibitory potency of phorate and its metabolites against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the available quantitative data for the anticholinesterase activity of this compound and its metabolites.

| Compound | Enzyme | IC50 (nM) | pIC50 (-log[M]) |

| Phorate | Acetylcholinesterase (AChE) | >100,000 | < 4.0 |

| This compound (PHO) | Acetylcholinesterase (AChE) | 650 | 6.19 |

| This compound sulfoxide (PHX) | Acetylcholinesterase (AChE) | 500 | 6.30 |

| This compound sulfone (PHS) | Acetylcholinesterase (AChE) | 350 | 6.46 |

| Phorate | Red Blood Cell Cholinesterase | - | 3.17 |

| Phorate sulfoxide | Red Blood Cell Cholinesterase | - | 3.35 |

| Phorate sulfone | Red Blood Cell Cholinesterase | - | 5.00 |

| Phoratoxon | Red Blood Cell Cholinesterase | - | 5.87 |

| Phoratoxon sulfoxide | Red Blood Cell Cholinesterase | - | 6.76 |

| Phoratoxon sulfone | Red Blood Cell Cholinesterase | - | 7.02 |

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and the assay methodology.

Metabolic Bioactivation of Phorate

Phorate itself is a poor inhibitor of acetylcholinesterase. Its toxicity is primarily due to its metabolic conversion to more potent inhibitors. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1] The initial step is the oxidative desulfuration of phorate to this compound.[1] this compound can then undergo further oxidation of the thioether side chain to form this compound sulfoxide and subsequently this compound sulfone.[1] Each of these metabolic steps increases the electrophilicity of the phosphorus atom, enhancing the compound's ability to phosphorylate the serine residue in the active site of acetylcholinesterase, leading to its inhibition.[1]

Metabolic activation pathway of phorate.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring acetylcholinesterase activity and its inhibition is the colorimetric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Reagents and Preparation

-

Phosphate (B84403) Buffer (100 mM, pH 8.0): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 8.0.

-

Acetylcholinesterase (AChE) Solution (0.36 U/mL): Prepare a stock solution of AChE (Type-VI-S, from electric eel) in phosphate buffer. The final concentration in the assay will be lower.

-

DTNB Solution (0.5 mM): Dissolve DTNB in phosphate buffer to a final concentration of 0.5 mM.

-

Acetylthiocholine Iodide (ATCh) Solution (0.71 mM): Prepare a fresh solution of ATCh in deionized water.

-

Test Compounds (this compound and metabolites): Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank: Add 150 µL of phosphate buffer and 20 µL of DTNB solution.

-

Control (No Inhibitor): Add 130 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of DTNB solution.

-

Test Wells: Add 110 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, 20 µL of AChE solution, and 20 µL of DTNB solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of ATCh solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10 seconds for 10 minutes, or a single endpoint reading after a fixed time (e.g., 10 minutes).

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Workflow for AChE inhibition assay.

This guide provides a foundational understanding of the anticholinesterase properties of this compound and its metabolites. For more detailed information, researchers are encouraged to consult the primary literature cited in the search results. The provided experimental protocol offers a robust starting point for in-house screening and characterization of these and other potential acetylcholinesterase inhibitors.

References

Cytochrome P450-Mediated Bioactivation of Phorate to Phorate-Oxon: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Introduction

Phorate (B1677698) (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a widely used organophosphate insecticide and nematicide. Its toxicity is primarily attributed to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. However, phorate itself is a relatively poor inhibitor of AChE. The potent anti-cholinesterase activity is a result of its in vivo bioactivation to phorate-oxon.[1] This metabolic conversion is a critical step in phorate's mechanism of toxicity and is predominantly carried out by the cytochrome P450 monooxygenase system, primarily in the liver.[1]

The bioactivation process involves the oxidative desulfuration of the phosphorothioate (B77711) (P=S) group of phorate to a phosphate (B84403) (P=O) group, forming this compound. This conversion significantly increases the electrophilicity of the phosphorus atom, making this compound a much more potent inhibitor of AChE. The general reaction is as follows:

Phorate (P=S) + O₂ + NADPH + H⁺ → this compound (P=O) + H₂O + NADP⁺ + S

Further metabolism of both phorate and this compound can occur, leading to the formation of sulfoxides and sulfones, which also possess significant toxicity.[1] This guide focuses on the initial and critical bioactivation step from phorate to this compound mediated by CYP enzymes.

Cytochrome P450 Isoforms in Organophosphate Bioactivation

Multiple CYP isoforms have been implicated in the bioactivation of various organophosphate pesticides. While specific data for phorate is limited, studies on analogous compounds such as chlorpyrifos (B1668852), parathion (B1678463), and diazinon (B1670403) provide strong indications of the likely contributing enzymes. The primary human CYP isoforms involved in the desulfuration of organophosphorothioates include CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[2][3][4][5] The relative contribution of each isoform can depend on the specific substrate and its concentration.[2]

Quantitative Data on Organophosphate Bioactivation

Due to a lack of specific kinetic data for the bioactivation of phorate to this compound by individual human CYP isoforms in the available literature, this section presents a comparative summary of kinetic parameters for other relevant organophosphate pesticides. This data, obtained from studies using human liver microsomes (HLM) and recombinant human CYP enzymes (rhCYP), offers valuable insights into the potential kinetics of phorate metabolism.

Table 1: Comparative Michaelis-Menten Kinetic Parameters for the Desulfuration of Various Organophosphate Pesticides by Human Liver Microsomes and Recombinant CYP Isoforms.

| Organophosphate | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol CYP) | Reference |

| Chlorpyrifos | HLM | 0.27 - 0.94 | Not Reported | [2] |

| rhCYP2B6 | 0.47 (Kᵢ) | 1.97 min⁻¹ (kᵢₙₐ꜀ₜ) | [6] | |

| Parathion | HLM | 0.13 - 9 | Not Reported | [2] |

| Diazinon | HLM | 5 - 269 | Not Reported | [2] |

| Methyl Parathion | rhCYP2B6 | 1.25 | 9.78 | [7] |

| rhCYP2C19 | 1.03 | 4.67 | [7] | |

| rhCYP1A2 | 1.96 | 5.14 | [7] | |

| Diazinon | rhCYP1A1 | 3.05 | 2.35 | [7] |

| rhCYP2C19 | 7.74 | 4.14 | [7] | |

| rhCYP2B6 | 14.83 | 5.44 | [7] |

Note: The data presented for chlorpyrifos with rhCYP2B6 represents inactivation kinetics (Kᵢ and kᵢₙₐ꜀ₜ) rather than traditional Michaelis-Menten parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the CYP-mediated bioactivation of phorate.

In Vitro Phorate Metabolism Assay Using Human Liver Microsomes (HLM)

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound from phorate in pooled HLM.

Materials:

-

Pooled human liver microsomes (from a reputable supplier)

-

Phorate (analytical standard)

-

This compound (analytical standard)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar organophosphate not present in the sample)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final protein concentration of 0.2-0.5 mg/mL)

-

A range of phorate concentrations (e.g., 0.1 µM to 100 µM) dissolved in a minimal amount of organic solvent (e.g., acetonitrile, final concentration <1%).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Phorate Metabolism Assay Using Recombinant Human CYP Isoforms

Objective: To identify the specific human CYP isoforms responsible for the bioactivation of phorate to this compound and to determine their individual kinetic parameters.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Control microsomes (from the same expression system lacking the CYP enzyme).

-

All other reagents as listed in Protocol 4.1.

Procedure:

-

Follow the same procedure as outlined in Protocol 4.1, but replace the human liver microsomes with individual recombinant CYP isoforms at a specific concentration (e.g., 10-50 pmol/mL).

-

Run parallel incubations with control microsomes to account for any non-enzymatic degradation or metabolism by other components of the system.

-

Analyze the formation of this compound for each CYP isoform and calculate the kinetic parameters (Km and Vmax).

LC-MS/MS Analysis of Phorate and this compound

Objective: To quantify the concentrations of phorate and this compound in the in vitro incubation samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for phorate, this compound, and the internal standard. These transitions should be optimized by direct infusion of the analytical standards.

-

Phorate: e.g., m/z 261 → [fragment ion 1], m/z 261 → [fragment ion 2]

-

This compound: e.g., m/z 245 → [fragment ion 1], m/z 245 → [fragment ion 2]

-

-

Data Analysis: Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Visualizations

Metabolic Pathway of Phorate

The following diagram illustrates the CYP-mediated bioactivation of phorate and its subsequent metabolic transformations.

Experimental Workflow for In Vitro Phorate Metabolism Study

This diagram outlines the general workflow for conducting an in vitro study of phorate metabolism.

Conclusion

The cytochrome P450-mediated bioactivation of phorate to the highly toxic this compound is a pivotal event in its mechanism of toxicity. While specific kinetic data for this transformation by individual human CYP isoforms remains to be fully elucidated, comparative analysis with other organophosphate pesticides strongly suggests the involvement of CYP1A2, CYP2B6, CYP2C19, and CYP3A4. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers to investigate the kinetics and enzymatic basis of phorate metabolism. Such studies are essential for a more accurate assessment of human health risks associated with phorate exposure and for the development of effective therapeutic interventions in cases of poisoning. Further research is warranted to definitively characterize the kinetic parameters of phorate bioactivation by specific human CYP isoforms to refine risk assessment models and better understand inter-individual variability in susceptibility.

References

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. CYP-specific bioactivation of four organophosphorothioate pesticides by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Environmental Degradation Pathways of Phorate and its Metabolite Phorate-Oxon in Soil

Abstract

Phorate (B1677698) is a potent, systemic organophosphate insecticide and nematicide widely used in agriculture. Its environmental fate, particularly in soil, is of significant concern due to the formation of metabolites that are often more toxic and persistent than the parent compound. This technical guide provides a comprehensive overview of the degradation pathways of phorate in the soil environment, with a specific focus on the formation and subsequent degradation of its primary oxidative metabolite, phorate-oxon. The guide details the key abiotic and biotic transformation processes, summarizes quantitative data on degradation kinetics, outlines common experimental protocols for studying its environmental fate, and visually represents the core chemical pathways and experimental workflows.

Introduction: From Phorate to this compound

When phorate is applied to soil, it undergoes rapid metabolism through two primary oxidative pathways. Understanding these initial transformations is crucial, as they dictate the formation of its key toxic metabolites, including this compound.

-

Oxidation at the Thioether Sulfur: The most prominent initial step is the rapid oxidation of the thioether sulfur atom to yield phorate sulfoxide . This is followed by a slower oxidation step to form the more persistent phorate sulfone .[1][2] This pathway is a major route of phorate transformation in soil.[2]

-

Oxidation at the Thiono Sulfur (P=S): Concurrently, the thiono sulfur of the phosphorodithioate (B1214789) group is oxidized to form the corresponding oxygen analogue, This compound (also referred to as phoratoxon).[3] This conversion is critical as the "oxon" form is a significantly more potent inhibitor of the enzyme acetylcholinesterase, the primary mechanism of toxicity for organophosphates.[3]

These primary metabolites—phorate sulfoxide, phorate sulfone, and this compound—are not terminal residues. They are subject to further degradation and transformation in the soil matrix, as detailed in the subsequent sections.

Primary Degradation Pathways in Soil

The disappearance of phorate and its primary metabolites from soil is governed by a combination of abiotic and biotic processes.

Abiotic processes, primarily chemical oxidation and hydrolysis, play a significant role in the transformation of phorate-related compounds.

-

Oxidation: As described above, oxidation is the key initial transformation for phorate. The process continues for its metabolites. This compound can be further oxidized at its thioether sulfur to yield phoratoxon sulfoxide and subsequently phoratoxon sulfone .[3] These compounds represent the most highly oxidized and potent forms of phorate residues.

-

Hydrolysis: The cleavage of ester bonds by water is another important degradation route. Hydrolysis rates are highly dependent on soil pH and temperature.[4] For instance, the hydrolysis half-life of phorate sulfone at 25°C can decrease from 77 days at pH 5 to just over 5 days at pH 9. The principal reactions involved in the degradation of organophosphates are hydrolysis, oxidation, and alkylation/dealkylation.[5]

Microbial activity is the most significant factor driving the complete breakdown of phorate and its metabolites in soil.[5] A diverse range of soil bacteria and fungi can utilize these compounds as a source of carbon or phosphorus.

-

Bacterial Degradation: Several bacterial species have been identified that can effectively degrade phorate. A consortium of Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva has been shown to degrade over 98% of applied phorate in soil within 42 days.[6][7] Another bacterium, Ralstonia eutropha, degrades phorate into the less toxic intermediate diethyl dithiophosphate, which is further broken down to inorganic phosphate (B84403) and sulfate (B86663) anions.[8] Studies have also identified Pseudomonas species capable of mineralizing phorate.[9]

-

Enzymatic Pathways: The initial step in microbial degradation is often catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase, which hydrolyze the pesticide.[5] These enzymes cleave the P-O or P-S bonds, initiating the detoxification process.[5]

Quantitative Degradation Data

The persistence of a pesticide in soil is typically measured by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The following tables summarize key quantitative data from various soil degradation studies.

Table 1: Half-Life of Phorate and its Oxidative Metabolites in Soil and Water Systems

| Compound | System/Soil Type | Condition | Half-Life (DT50) |

|---|---|---|---|

| Phorate | Sandy Loam (Dry) | Lab Study | 78 days[10] |

| Phorate | Loam (Dry) | Lab Study | 72 days[10] |

| Phorate | Sandy Loam (Moist + Organic Amendment) | Lab Study | 21 days[10] |

| Phorate | Loam (Moist + Organic Amendment) | Lab Study | 18 days[10] |

| Phorate | Aqueous Solution (pH 7, 25°C) | Hydrolysis | ~2.5 days |

| Phorate Sulfoxide | Aqueous Solution (pH 7, 25°C) | Hydrolysis | ~118 days |

| Phorate Sulfone | Aqueous Solution (pH 7, 25°C) | Hydrolysis | ~60 days |

Note: The persistence of these compounds is highly variable and depends on specific soil physicochemical properties, moisture, temperature, and microbial populations.[1][11]

Table 2: Microbial Degradation of Phorate in Soil

| Microbial Agent(s) | Initial Phorate Conc. (mg/kg) | Duration (days) | Degradation (%) | Final Residue (mg/kg) | Reference |

|---|---|---|---|---|---|

| B. frigoritolerans + B. aerophilus | 284.16 | 42 | 94.09% | 16.78 | [6] |

| B. aerophilus + P. fulva | 284.16 | 42 | 97.15% | ~8.10 | [6] |

| B. frigoritolerans + P. fulva | 284.16 | 42 | 97.42% | 7.33 | [6] |

| B. frigoritolerans + B. aerophilus + P. fulva | 284.16 | 42 | 98.31% | ~4.80 | [6] |

| Ralstonia eutropha AAJ1 | Liquid Medium | 10 | 85% | N/A | [7] |

| Pseudomonas sp. PR2 | Aqueous Solution | 14 | ~94.5% | N/A |[9] |

Visualization of Pathways and Processes

The following diagrams illustrate the chemical degradation pathways of phorate and a typical experimental workflow for its study in soil.

Caption: Primary oxidative and microbial degradation pathways of phorate in soil.

Caption: Generalized workflow for a laboratory soil degradation study.

Experimental Protocols for Degradation Studies

Investigating the environmental fate of this compound requires well-defined laboratory and field protocols. Laboratory studies, often using ¹⁴C-labeled compounds, are essential for elucidating degradation pathways and kinetics under controlled conditions.[12]

To determine the rate and pathway of phorate and its metabolite degradation in soil under controlled aerobic laboratory conditions.

-

Test Substance: Analytical grade phorate and/or this compound; ¹⁴C-radiolabeled substance is preferred for metabolite tracking.

-

Soil: Freshly collected, representative agricultural soil, sieved (<2 mm). Soil should be characterized (pH, organic carbon, texture, etc.).

-

Apparatus: Incubation vessels (e.g., biometers), analytical balance, incubator with temperature control, solvent extraction apparatus (e.g., shaker, centrifuge), sample cleanup tools (e.g., Solid Phase Extraction (SPE) cartridges), and analytical instrumentation (GC-MS or LC-MS/MS).[13][14]

-

Reagents: High-purity solvents (e.g., acetonitrile, ethyl acetate), anhydrous sodium sulfate, and other reagents for extraction and cleanup.

-

Soil Preparation and Treatment:

-

Determine the moisture holding capacity of the sieved soil. Adjust soil moisture to 40-60% of its maximum water-holding capacity.

-

For abiotic controls, sterilize a subset of the soil (e.g., by autoclaving or gamma irradiation).

-

Treat the soil with a solution of the test substance in a volatile solvent to achieve the desired concentration (e.g., 1-10 mg/kg). The solvent is allowed to evaporate completely.

-

-

Incubation:

-

Transfer treated soil samples into incubation vessels.

-

Incubate in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions and soil moisture throughout the experiment.

-

For studies involving ¹⁴C-labeled material, vessels are often designed to trap evolved ¹⁴CO₂ as a measure of mineralization.

-

-

Sampling:

-

Sacrifice replicate samples for analysis at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Store samples frozen (-20°C) prior to extraction to halt further degradation.

-

-

Extraction and Cleanup:

-

Extract soil samples with an appropriate organic solvent or solvent mixture (e.g., acetonitrile). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a modern, efficient extraction and cleanup technique.[13]

-

The extract is then "cleaned up" to remove co-extracted soil matrix components that could interfere with analysis. This is commonly done using SPE cartridges.

-

-

Analytical Determination:

-

Analyze the final extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] These techniques allow for the sensitive and specific quantification of the parent compound and its degradation products.

-

Identification of unknown metabolites is a key goal, often requiring comparison of mass spectra to analytical standards or library data.

-

-

Data Analysis:

-

Calculate the concentration of phorate and its metabolites at each time point.

-